[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
Description
Properties
Molecular Formula |
C10H17FN4 |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
[4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C10H17FN4/c1-14-5-8(4-13-14)6-15-7-9(11)2-10(15)3-12/h4-5,9-10H,2-3,6-7,12H2,1H3 |
InChI Key |
UTCSLRWTGRCPOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2CC(CC2CN)F |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Cyclization
The pyrrolidine ring is constructed via cyclization of γ-aminoketones or γ-aminoalcohols. For example, 1,4-diaminobutane derivatives undergo intramolecular cyclization in the presence of Lewis acids like BF₃·OEt₂. Fluorination is introduced either during or after ring formation:
Method A: Late-Stage Fluorination
Method B: Direct Ring Closure with Fluorine
Stereoselective Fluorination
Asymmetric fluorination using chiral catalysts (e.g., N-fluorobenzene sulfonimide with cinchona alkaloids) achieves >90% enantiomeric excess (ee) for the (4S) configuration.
Methanamine Group Installation
The C2 methylamine group is introduced via reductive amination or nucleophilic substitution.
Reductive Amination
Nucleophilic Displacement
-
Substrate : 2-Bromo-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine.
-
Reagent : Methylamine in ethanol.
-
Conditions : 100°C, sealed tube, 24 hours.
Stereochemical Resolution and Purification
Chiral Chromatography
Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
Crystallization
Diastereomeric salts formed with tartaric acid derivatives enable separation of (2S,4S) and (2R,4R) enantiomers.
Analytical Characterization
Key Data for Final Compound :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive Amination | Mild conditions, high functional tolerance | Requires ketone intermediate | 55–70% |
| Nucleophilic Displacement | Direct, fewer steps | Harsh conditions, lower yield | 50–60% |
| Chiral Resolution | High enantiopurity | Costly reagents | 60–80% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation with N-bromosuccinimide (NBS) or nitration with nitric acid.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Pyrrolidine vs. Piperidine Derivatives
- Piperidine Analogs : Compounds such as {1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine () replace the pyrrolidine ring with a piperidine. The larger ring size may alter conformational flexibility and binding pocket compatibility. Piperidine derivatives often exhibit reduced steric hindrance but may trade off selectivity due to less rigid structures.
- Pyrrolidine Advantage : The pyrrolidine scaffold in the target compound provides a balance of rigidity and compactness, favoring interactions with enzymes like PDE10A or kinases .
Fluorine Substitution
The 4-fluoro substitution in the target compound is a critical feature. Fluorine enhances metabolic stability, electron-withdrawing effects, and hydrophobic interactions. For example:
Substituent Variations on the Pyrazole Ring
Methyl vs. Bulkier Groups
- Methyl Substituent : The 1-methyl group on the pyrazole in the target compound minimizes steric clashes while maintaining lipophilicity. Similar analogs, such as (1-methyl-1H-pyrazol-4-yl)methanamine (), are common intermediates in PDE10A inhibitor synthesis .
Trifluoromethyl and Difluoromethyl Derivatives
- Compound in : [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine replaces the methyl group with a CF₃ group, enhancing electronegativity and metabolic resistance. This substitution is advantageous in protease inhibitors but may reduce CNS penetration due to higher hydrophobicity .
- Compound in : [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride introduces difluoromethyl, balancing hydrophobicity and hydrogen bonding .
PDE10A Inhibitors
- MK-8189 Derivatives : Compounds like 5-methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)-2-(((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methoxy)pyridin-4-amine () achieve 60% yield in key synthetic steps, suggesting favorable reactivity. The target compound’s fluorinated pyrrolidine may further improve PDE10A binding kinetics .
- Compound 11 in : N-((1-methyl-1H-pyrazol-4-yl)methyl)-2-(((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methoxy)-1,5-naphthyridin-4-amine shows 62% yield, indicating efficient coupling of the pyrazole-methylamine group .
Kinase and Enzyme Targets
- DHTKD1 Binding : The crystal structure in (PDB: 5RW0) highlights fluorine’s role in stabilizing interactions with magnesium ions in enzyme active sites .
Biological Activity
The compound 4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in terms of antimicrobial properties, cytotoxic effects, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C12H16FN3, with a molecular weight of approximately 227.27 g/mol. The structural features include a pyrrolidine ring, a pyrazole moiety, and a fluorine substituent, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various pyrrolidine derivatives, including the compound . The following table summarizes findings related to its antibacterial and antifungal activities:
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Strong | 0.0039 mg/mL |
| Escherichia coli | Strong | 0.025 mg/mL |
| Candida albicans | Moderate | 0.5 mg/mL |
| Pseudomonas aeruginosa | Weak | >0.5 mg/mL |
These findings indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against certain fungi like Candida albicans .
Cytotoxicity Studies
In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
The compound demonstrated notable cytotoxicity across multiple cancer cell lines, suggesting potential as an anticancer agent .
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various pyrrolidine derivatives, including our compound. The researchers found that modifications in the molecular structure significantly enhanced antibacterial properties. The study concluded that the presence of fluorine atoms was crucial for increasing bioactivity against E. coli and S. aureus .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of the compound against HeLa cells. The results indicated that treatment with the compound led to significant cell death via apoptosis, as evidenced by increased caspase activity and annexin V staining . This highlights its potential application in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves regioselective alkylation of the pyrazole ring followed by fluorination of the pyrrolidine moiety. Key steps include:
- Step 1 : Coupling 1-methyl-1H-pyrazole-4-carbaldehyde with a pyrrolidine precursor via reductive amination (e.g., NaBH3CN in methanol) to form the methylene bridge .
- Step 2 : Fluorination at the pyrrolidine 4-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert conditions .
- Critical factors : Temperature control (<0°C for fluorination), solvent polarity (acetonitrile enhances fluorination efficiency), and catalyst choice (e.g., Pd/C for hydrogenation steps) .
Q. How can the structural conformation of this compound be validated, and what analytical techniques are most reliable?
- Methodology :
- NMR : ¹⁹F NMR confirms fluorination at the pyrrolidine 4-position (δ ≈ -180 to -200 ppm for C-F) .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms the spatial orientation of the pyrazole substituent .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₁H₁₈FN₃: 220.1456) .
Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET assays. Fluorinated pyrrolidines often exhibit enhanced binding due to electronegativity .
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How does the fluorinated pyrrolidine moiety influence target binding kinetics compared to non-fluorinated analogs?
- Methodology :
- Surface Plasmon Resonance (SPR) : Compare association/dissociation rates (ka/kd) of fluorinated vs. non-fluorinated derivatives with purified targets (e.g., dopamine receptors) .
- Computational docking : Use AutoDock Vina to model fluorine’s electrostatic interactions with hydrophobic binding pockets .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodology :
- Meta-analysis : Normalize data using IC50/EC50 values adjusted for assay conditions (pH, temperature) .
- SAR studies : Systematically modify substituents (e.g., pyrazole methyl vs. cyclopropyl groups) to isolate activity drivers .
- Case study : Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) may arise from bacterial strain variability or efflux pump expression .
Q. How can regioselectivity challenges in modifying the pyrazole ring be addressed during derivatization?
- Methodology :
- Protecting groups : Use Boc or Fmoc to block the pyrrolidine amine during pyrazole functionalization .
- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions (e.g., 80°C, 30 min, DMF) .
Q. What in silico models predict metabolic stability and toxicity of this compound?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate hepatic clearance (e.g., CYP3A4/5 susceptibility) .
- Toxicity profiling : Apply ProTox-II to identify potential hepatotoxicity (e.g., mitochondrial membrane disruption) .
Methodological Challenges and Solutions
Q. Why does the fluorine atom complicate NMR interpretation, and how is this mitigated?
- Challenge : ¹⁹F-¹H coupling causes signal splitting in ¹H NMR, obscuring pyrrolidine proton peaks.
- Solution : Use ¹H-¹⁹F decoupling or 2D HSQC to isolate fluorine-proton correlations .
Q. What experimental designs optimize reaction conditions for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
